ERα Binding Affinity Superiority Relative to Tamoxifen
ZK-119010 demonstrates significantly higher binding affinity for the estrogen receptor alpha (ERα) than tamoxifen. In a head-to-head assessment using the same curated database and experimental system, ZK-119010 displaces [3H]17β-estradiol from human ERα with an IC50 of 25 nM [1], whereas tamoxifen requires a 9-fold higher concentration, with an IC50 of 226 nM [2]. This indicates a more potent direct interaction with the primary oncogenic target in breast cancer.
| Evidence Dimension | In vitro binding affinity for human Estrogen Receptor alpha (ERα) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Tamoxifen: IC50 = 226 nM |
| Quantified Difference | ZK-119010 is approximately 9-fold more potent than tamoxifen in ERα binding affinity. |
| Conditions | Displacement of [3H]17β-estradiol from GST-fused human ERα ligand-binding domain (LBD) expressed in E. coli. |
Why This Matters
For researchers, this higher binding potency enables the use of lower concentrations to achieve complete ERα blockade, minimizing off-target effects associated with high concentrations of less potent ligands in cell-based assays.
- [1] BindingDB Entry BDBM50099586 for ZK-119010. IC50: 25 nM. Assay: Inhibition of [3H]17-beta-estradiol binding to human estrogen receptor alpha. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM20607 for Tamoxifen. IC50: 226 nM. Assay: Displacement of [3H]E2 from GST-fused ERalpha-LBD. Curated by ChEMBL. View Source
